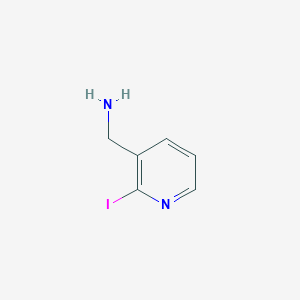
(2-Iodopyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodopyridin-3-yl)methanamine: is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, where an iodine atom is attached to the second position and a methanamine group is attached to the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Classical Method: One common method for synthesizing (2-Iodopyridin-3-yl)methanamine involves the reaction of 2-iodopyridine with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Nanocatalyst Method: Another method involves the use of magnesium oxide nanoparticles as a catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2-Iodopyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding pyridin-2-yl-methanones.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.
Reduction: Reduction of this compound can lead to the formation of various amine derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Copper catalysts, water, mild conditions.
Substitution: Alkyl halides, organometallic reagents, inert atmosphere.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Major Products:
Oxidation: Pyridin-2-yl-methanones.
Substitution: Various substituted pyridine derivatives.
Reduction: Amine derivatives.
Applications De Recherche Scientifique
Chemistry: (2-Iodopyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is used to study the interactions of iodine-containing compounds with biological systems. It serves as a precursor for the synthesis of radiolabeled compounds used in imaging studies.
Medicine: Its derivatives have shown promise as inhibitors of various enzymes and receptors, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (2-Iodopyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the methanamine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .
Comparaison Avec Des Composés Similaires
(3-Iodopyridin-2-yl)methanamine: Similar structure but with different positional isomerism.
N-(Pyridin-2-ylmethylene)methanamine: A Schiff base derivative with different functional groups.
Uniqueness: (2-Iodopyridin-3-yl)methanamine is unique due to the specific positioning of the iodine atom and the methanamine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H7IN2 |
|---|---|
Poids moléculaire |
234.04 g/mol |
Nom IUPAC |
(2-iodopyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H7IN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 |
Clé InChI |
YRZGJRNDYLADEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


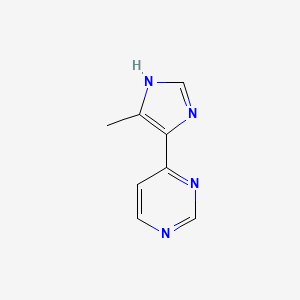

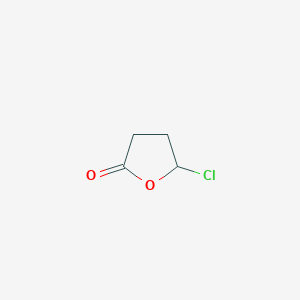
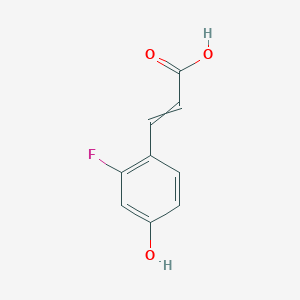

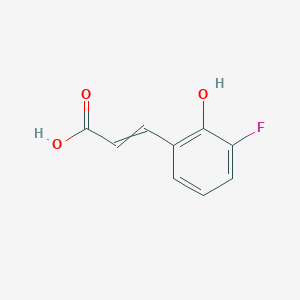
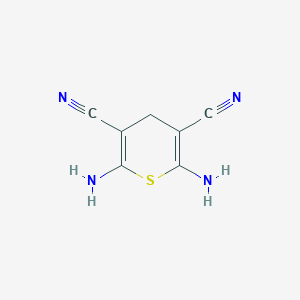
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
![2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol](/img/structure/B12446963.png)
![2-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol](/img/structure/B12446971.png)
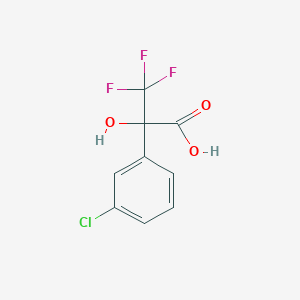
![2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide](/img/structure/B12446979.png)
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12446994.png)
![[(2-Methylcyclopropyl)methyl]hydrazine](/img/structure/B12447002.png)
